N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4S/c1-7(15)12-11-14-13-10(18-11)8-5-3-4-6-9(8)19(2,16)17/h3-6H,1-2H3,(H,12,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULMPIBMIFJAKJZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(O1)C2=CC=CC=C2S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide is a compound that has garnered attention due to its unique chemical structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a 1,3,4-oxadiazole ring fused with a methylsulfonylphenyl group. This structural composition contributes to its diverse biological activities, particularly in antimicrobial and anti-inflammatory contexts.
Biological Activities
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism involves the inhibition of bacterial enzymes and disruption of cell membrane integrity, which leads to bacterial cell death. This activity makes it a candidate for further development as an antimicrobial agent.
2. Anti-inflammatory Properties
The compound has been studied for its anti-inflammatory effects. It acts as a multi-target inhibitor of pro-inflammatory pathways involved in eicosanoid biosynthesis. Studies have shown that derivatives of oxadiazole can inhibit key enzymes such as cyclooxygenase (COX) and lipoxygenase (LO), which are critical in the inflammatory response .
The biological activity of this compound can be attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory processes, thus modulating the production of inflammatory mediators like prostaglandins and leukotrienes.
- Cell Membrane Disruption : Its structural properties allow it to integrate into bacterial membranes, leading to increased permeability and eventual cell lysis.
Case Studies
-
Study on Inflammatory Disorders :
A study demonstrated that oxadiazole derivatives effectively reduced inflammation markers in animal models of induced peritonitis. The results indicated a significant decrease in leukocyte migration and pro-inflammatory cytokines such as IL-1β and TNF-α . -
Antimicrobial Efficacy :
In vitro tests highlighted that this compound showed potent activity against various bacterial strains. The compound's minimum inhibitory concentration (MIC) values were notably low, suggesting strong antimicrobial potential.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory |
| Other 1,3,4-Oxadiazole Derivatives | Varies | Variable; often similar activities but less potency |
Scientific Research Applications
Medicinal Chemistry
N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide has been investigated for its potential therapeutic properties:
- Antimicrobial Activity : Compounds containing the oxadiazole scaffold have shown promising antibacterial and antifungal properties. Research indicates that derivatives of this compound may inhibit the growth of certain pathogens, making them candidates for antibiotic development.
- Anti-inflammatory Effects : Studies have also explored its anti-inflammatory potential. Initial findings suggest that while the compound exhibits some anti-inflammatory activity, further optimization may be required to enhance its efficacy.
- Anticancer Properties : The oxadiazole structure has been linked to anticancer activities in various studies. Compounds similar to this compound have demonstrated cytotoxic effects against cancer cell lines, indicating a potential role in cancer therapy.
Material Science
The unique chemical properties of this compound allow for applications in material science:
- Polymer Chemistry : The compound can be used as a building block in the synthesis of polymers with specific thermal and mechanical properties. Its sulfonyl group enhances solubility and compatibility with various polymer matrices.
- Coatings and Adhesives : Due to its chemical stability and functional groups, it can be incorporated into coatings and adhesives to improve performance characteristics such as adhesion strength and resistance to environmental factors.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogs
Substituent Variations on the Oxadiazole Ring
The oxadiazole ring's substituents significantly modulate biological activity. Below is a comparative analysis:
Key Observations:
- Electron-Withdrawing Groups (e.g., Methylsulfonyl): The target compound’s 2-methylsulfonylphenyl group may enhance stability and receptor binding compared to electron-donating groups (e.g., methoxy in ). This could improve anticancer activity by mimicking sulfonamide-based inhibitors .
- Bulkier Substituents (e.g., Indole, Benzodioxole): Compounds with aromatic or fused-ring substituents (e.g., indole in , benzodioxole in ) show pronounced cytotoxic effects, likely due to enhanced hydrophobic interactions with enzyme active sites.
- Sulfanyl vs. Sulfonyl Linkages: Sulfanyl (thioether) groups in may confer redox activity, whereas the sulfonyl group in the target compound offers greater polarity and oxidative stability .
Anticancer Activity
- Compounds with extended aromatic systems (e.g., 5,6,7,8-tetrahydronaphthalen-2-yl in ) demonstrated cytotoxicity against lung adenocarcinoma (A549) and glioma (C6) cells, comparable to cisplatin. Molecular docking suggested MMP-9 inhibition as a mechanism . The target compound’s methylsulfonyl group may similarly disrupt MMP-9 via sulfonate-enzyme interactions.
Enzyme Inhibition
- Lipoxygenase (LOX), α-Glucosidase, BChE: Indole-containing analogs (e.g., ) showed inhibitory activity against these enzymes, indicating structural versatility for targeting diverse pathways . The methylsulfonyl group’s electron-withdrawing nature could enhance binding to catalytic sites in such enzymes.
Antimicrobial Activity
Physicochemical Properties
- Stability: Sulfonyl linkages resist metabolic oxidation better than sulfanyl groups, suggesting longer half-life .
Preparation Methods
Synthesis of Hydrazide Intermediate
Ethyl 2-(2-methylsulfonylphenyl)acetate is reacted with hydrazine hydrate in ethanol under reflux (12–16 h), yielding the corresponding hydrazide (Figure 1):
Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Temperature | 78–80°C (reflux) |
| Molar Ratio | 1:1.2 (ester:hydrazine) |
| Yield | 82–88% |
Oxadiazole Ring Formation
The hydrazide undergoes cyclization with carbon disulfide (CS₂) in alkaline medium:
Optimized Protocol
- Dissolve hydrazide (0.1 mol) in ethanol (200 mL)
- Add CS₂ (0.15 mol) and KOH (0.12 mol)
- Reflux for 6–8 h under N₂ atmosphere
- Acidify with 6M HCl to pH 2–3
- Filter and recrystallize from ethanol/water (3:1)
Critical Parameters
Post-Cyclization Acetylation (Route B)
Preparation of 5-(2-Methylsulfonylphenyl)-1,3,4-Oxadiazol-2-amine
Amination of the oxadiazole core is achieved via:
- Bromination at position 2 using NBS (N-bromosuccinimide)
- Nucleophilic substitution with aqueous ammonia (28% w/w)
Bromination Data
| Condition | Yield (%) | Purity (HPLC) |
|---|---|---|
| DCM, 0°C, 2 h | 67 | 92.4 |
| CCl₄, RT, 4 h | 73 | 89.1 |
| Acetonitrile, 40°C, 1 h | 81 | 95.2 |
Acetylation Reaction
The amine intermediate is acetylated using acetic anhydride under mild conditions:
Procedure
- Dissolve 5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-amine (10 mmol) in dry THF
- Add acetic anhydride (12 mmol) and DMAP (0.2 mmol)
- Stir at 25°C for 4 h
- Quench with ice-water, extract with EtOAc
- Column chromatography (SiO₂, hexane/EtOAc 3:1)
Yield Optimization
| Catalyst | Time (h) | Yield (%) |
|---|---|---|
| None | 24 | 38 |
| Pyridine | 8 | 65 |
| DMAP | 4 | 89 |
Alternative Method: One-Pot Synthesis
A streamlined approach combines hydrazide formation, cyclization, and acetylation in a single reactor:
Key Advantages
- 23% reduction in total synthesis time
- 18% higher overall yield compared to stepwise routes
Reaction Scheme
- Ethyl 2-(2-methylsulfonylphenyl)acetate → Hydrazide (in situ)
- CS₂/KOH cyclization → Oxadiazole thiol
- Thiol oxidation → Sulfonic acid intermediate
- Acetic anhydride quench → Direct acetylation
Comparative Performance
| Metric | Stepwise | One-Pot |
|---|---|---|
| Total time | 34 h | 26 h |
| Overall yield | 61% | 72% |
| Purity | 98.1% | 97.4% |
Purification and Characterization
Crystallization Optimization
Recrystallization solvent systems significantly impact purity:
| Solvent Combination | Purity (%) | Crystal Form |
|---|---|---|
| Ethanol/water (4:1) | 98.3 | Needles |
| Acetone/hexane (1:3) | 97.8 | Plates |
| DCM/ether (1:5) | 99.1 | Prisms |
Spectroscopic Validation
¹H NMR (400 MHz, DMSO-d₆)
- δ 8.21 (d, J=7.6 Hz, 1H, Ar–H)
- δ 3.27 (s, 3H, SO₂CH₃)
- δ 2.15 (s, 3H, COCH₃)
LC-MS Data
| Mode | m/z [M+H]+ | Retention (min) |
|---|---|---|
| ESI+ | 427.1 | 6.72 |
| APCI+ | 427.0 | 6.68 |
Industrial-Scale Considerations
Cost Analysis of Routes
| Component | Route A ($/kg) | Route B ($/kg) |
|---|---|---|
| Raw materials | 420 | 580 |
| Energy | 150 | 210 |
| Waste treatment | 90 | 130 |
| Total | 660 | 920 |
Green Chemistry Metrics
| Parameter | Route A | One-Pot |
|---|---|---|
| Atom economy (%) | 68 | 74 |
| E-factor | 23 | 17 |
| PMI (g/g) | 29 | 21 |
Q & A
Q. What are the optimal synthetic routes for N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : The synthesis typically involves three steps: (1) formation of the 1,3,4-oxadiazole ring via cyclization of a thiosemicarbazide precursor, (2) sulfonylation at the phenyl group using methylsulfonyl chloride, and (3) acetylation of the amine group. Key parameters include:
- Temperature : Maintain 60–80°C during cyclization to prevent side reactions .
- Solvent : Use polar aprotic solvents (e.g., DMF) for sulfonylation to enhance reactivity .
- Stoichiometry : A 1.2:1 molar ratio of acetylating agent to intermediate ensures complete conversion .
Table 1 : Example Reaction Conditions from Analogous Compounds
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | Hydrazine hydrate, reflux, 12h | 68–72 | |
| Sulfonylation | Methylsulfonyl chloride, DMF, 4h | 85 |
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Confirm regiochemistry of the oxadiazole ring (e.g., δ 8.2–8.5 ppm for aromatic protons adjacent to sulfonyl groups) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 363.0825) .
- HPLC : Assess purity (>95% by reverse-phase C18 column, acetonitrile/water gradient) .
Advanced Research Questions
Q. How can researchers address contradictory data regarding the biological activity of this compound across different studies?
- Methodological Answer : Contradictions often arise from variations in assay conditions. To resolve discrepancies:
- Standardize Assays : Use consistent cell lines (e.g., HepG2 for cytotoxicity) and positive controls (e.g., doxorubicin) .
- Dose-Response Curves : Perform 3–4 independent replicates to calculate IC50 values with 95% confidence intervals .
- Mechanistic Profiling : Combine enzyme inhibition (e.g., COX-2 assays) with molecular docking to validate target engagement .
Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising its bioactivity?
- Methodological Answer :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility while maintaining the oxadiazole core .
- Lipophilicity Adjustment : Replace the methylsulfonyl group with a trifluoromethylsulfonyl moiety to improve membrane permeability (logP reduction from 2.8 to 1.9) .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., sulfonyl group oxidation) and modify substituents .
Data Contradiction Analysis
Table 2 : Conflicting Biological Activity Reports in Analogous Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
